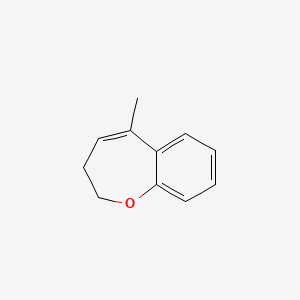
5-Methyl-2,3-dihydro-1-benzooxepin
Cat. No. B8311741
M. Wt: 160.21 g/mol
InChI Key: YXZAOVIXFUNVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06596758B1
Procedure details


14.9 g (0.1 mol) of 5-methyl-2,3,4,5-tetrahydrobenzoxepin-5-ol, 300 ml of toluene and a spatula tip of para-toluenesulphonic acid are charged to a 1 litre reactor equipped with a Denan and Stark apparatus. The combined solution is brought to reflux for 2 hours, the water being removed as it is formed. The reaction mixture is then neutralized with a 5% aqueous sodium bicarbonate solution and the organic solution is washed with water. The organic phase is subsequently dried over anhydrous sodium sulphate and concentrated under reduced pressure. 16 g of the title compound are obtained, which compound is purified by distillation, B.p. (2.5 mm Hg)=80-90° C. 10 g of a colourless liquid are obtained.
Name
5-methyl-2,3,4,5-tetrahydrobenzoxepin-5-ol
Quantity
14.9 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1(O)[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][CH2:5][CH2:4][CH2:3]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.CCC(C(O[C@@H]1[C@@H]2[C@@H](CC[C@H]3OC(=O)C[C@H](O)C3)[C@@H](C)C=CC2=C[C@H](C)C1)=O)(C)C.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][CH2:5][CH2:4][CH:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
5-methyl-2,3,4,5-tetrahydrobenzoxepin-5-ol
|
|
Quantity
|
14.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCOC2=C1C=CC=C2)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water being removed as it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is formed
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic solution is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is subsequently dried over anhydrous sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CCCOC2=C1C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
